2-(Diethylamino)ethyl 4-benzamidobenzoate
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Overview
Description
2-(Diethylamino)ethyl 4-benzamidobenzoate is an organic compound known for its applications in various fields, including chemistry, biology, and medicine This compound is characterized by its complex structure, which includes a benzamide group and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-benzamidobenzoate typically involves the reaction of 4-aminobenzoic acid with diethylaminoethanol. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. This often involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-benzamidobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
2-(Diethylamino)ethyl 4-benzamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-benzamidobenzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Diethylamino)ethyl 4-benzamidobenzoate include:
Procaine: Known for its use as a local anesthetic.
Benzocaine: Another local anesthetic with a similar structure.
Tetracaine: A potent local anesthetic used in medical procedures
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-benzamidobenzoate |
InChI |
InChI=1S/C20H24N2O3/c1-3-22(4-2)14-15-25-20(24)17-10-12-18(13-11-17)21-19(23)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,23) |
InChI Key |
XOSQJWVRVGVDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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